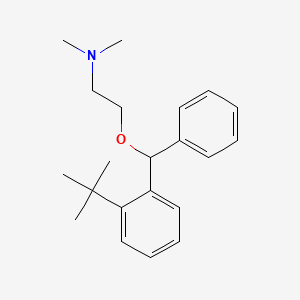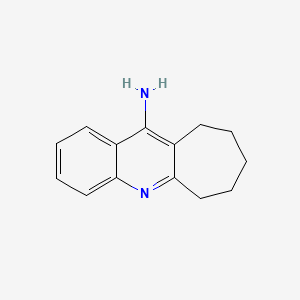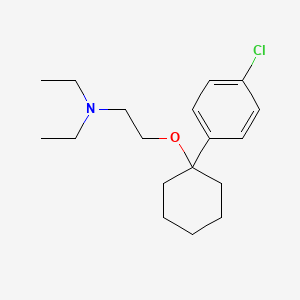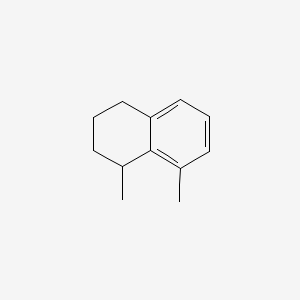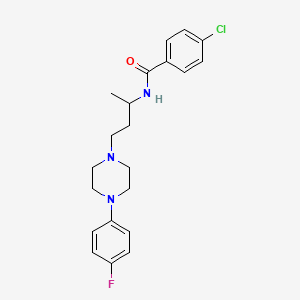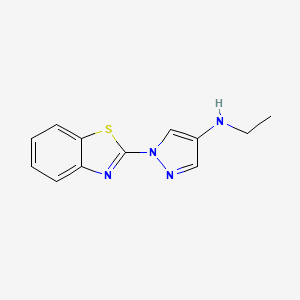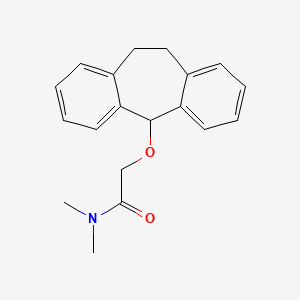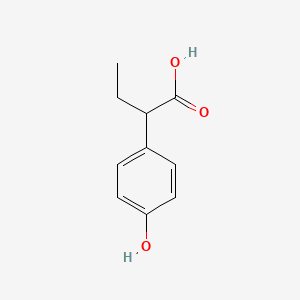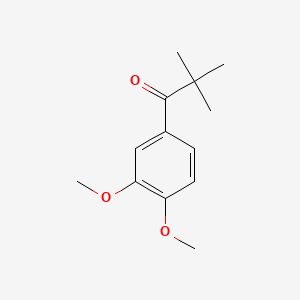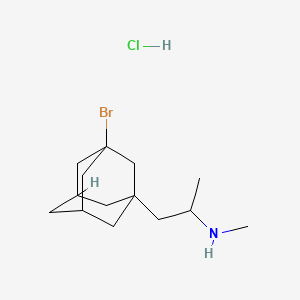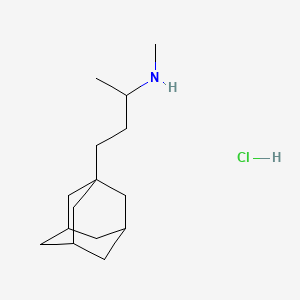
N-Phenyl-N'-(2-pyridinyl)urea
Übersicht
Beschreibung
“N-Phenyl-N’-(2-pyridinyl)urea” is a chemical compound with the molecular formula C12H11N3O . It is a type of urea derivative .
Synthesis Analysis
A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed . This involves a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .Molecular Structure Analysis
The structure of “N-Phenyl-N’-(2-pyridinyl)urea” has been studied by crystallographic methods . The crystals are monoclinic, I2/a with unit-cell parameters at 86K, a = 17.820(1), b = 14.857(1), c = 11.299(1) A, = 99.17(1) and Z = 8 .Chemical Reactions Analysis
The synthesis of “N-Phenyl-N’-(2-pyridinyl)urea” involves the in situ formation of reactive intermediate isocyanates . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .Wissenschaftliche Forschungsanwendungen
Phenylpyridylurea has been found to have various applications in scientific research. It has been shown to inhibit the growth of certain cancer cells such as breast cancer, prostate cancer, and leukemia. It has also been found to have antifungal and antibacterial properties. Additionally, it has been used in the synthesis of other compounds such as pyridylurea derivatives.
Wirkmechanismus
Target of Action
1-Phenyl-3-pyridin-2-ylurea, also known as N-Phenyl-N’-(2-pyridinyl)urea or N-phenyl-N’-2-pyridinylurea, is a compound that has been found to interact with several targets. It has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The compound also shows affinity towards Glycogen Synthase Kinase-3 Beta (GSK-3β) and Adenosine A2B and A3 receptors .
Mode of Action
For instance, by inhibiting FGFRs, the compound may disrupt the signaling pathways that these receptors are involved in, potentially slowing down tumor growth .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-3-Pyridin-2-ylurea are likely to be those involving its targets. For example, FGFRs are involved in several signaling pathways that regulate cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound could potentially disrupt these pathways. Similarly, GSK-3β is involved in various cellular processes, including cell division, apoptosis, and glucose regulation .
Result of Action
The result of 1-Phenyl-3-Pyridin-2-ylurea’s action would depend on its specific mode of action and the biochemical pathways it affects. Given its reported activity against FGFRs and GSK-3β, it could potentially have antitumor effects . In vitro studies have shown that some derivatives of the compound demonstrate significant antiproliferative effects on various cancer cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
Phenylpyridylurea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer, antifungal, and antibacterial properties. However, it also has several limitations. It has been found to have toxic effects on certain cells and organs, and its mechanism of action is not fully understood. Additionally, its efficacy may vary depending on the type of cancer or microorganism being studied.
Zukünftige Richtungen
There are several future directions for the study of Phenylpyridylurea. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to explore its potential as a scaffold for the synthesis of other compounds with anticancer, antifungal, or antibacterial properties. Additionally, more research is needed to understand the toxic effects of Phenylpyridylurea on certain cells and organs and to develop strategies to mitigate these effects.
Biochemische Analyse
Biochemical Properties
1-Phenyl-3-pyridin-2-ylurea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with metabotropic glutamate receptor subtype 5 (mGlu5), acting as a negative allosteric modulator . This interaction inhibits the receptor’s activity, which can have significant implications for neurological functions and disorders. Additionally, 1-Phenyl-3-pyridin-2-ylurea has been studied for its potential anticancer properties, where it interacts with specific proteins involved in cell proliferation .
Cellular Effects
The effects of 1-Phenyl-3-pyridin-2-ylurea on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Phenyl-3-pyridin-2-ylurea has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.
Molecular Mechanism
At the molecular level, 1-Phenyl-3-pyridin-2-ylurea exerts its effects through specific binding interactions with biomolecules. It binds to the mGlu5 receptor, inhibiting its activity and thereby modulating neurotransmission . This inhibition is achieved through allosteric modulation, where the compound binds to a site distinct from the receptor’s active site, inducing conformational changes that reduce receptor activity. Additionally, 1-Phenyl-3-pyridin-2-ylurea can inhibit certain enzymes involved in cancer cell proliferation, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3-pyridin-2-ylurea have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-pyridin-2-ylurea remains stable under specific conditions, maintaining its efficacy in inhibiting mGlu5 receptor activity and cancer cell proliferation . Prolonged exposure may lead to degradation, reducing its effectiveness and altering its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-pyridin-2-ylurea vary with different dosages in animal models. At lower doses, the compound effectively modulates mGlu5 receptor activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, including disruptions in normal cellular functions and potential damage to tissues. These dosage-dependent effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
1-Phenyl-3-pyridin-2-ylurea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and cancer cell metabolism . The compound’s interaction with mGlu5 receptors and enzymes involved in cell proliferation underscores its role in modulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 1-Phenyl-3-pyridin-2-ylurea within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . For instance, the compound’s distribution in the central nervous system is crucial for its role in modulating neurotransmission and treating neurological disorders.
Subcellular Localization
1-Phenyl-3-pyridin-2-ylurea exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function.
Eigenschaften
IUPAC Name |
1-phenyl-3-pyridin-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMIXRXCYIIUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177837 | |
| Record name | N-Phenyl-N'-(2-pyridinyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2327-17-5 | |
| Record name | N-Phenyl-N'-2-pyridinylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000736532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-N'-(2-pyridinyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-3-(2-PYRIDYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYL-N'-2-PYRIDINYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3JU59YUY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

